molecular formula C10H16N2O4S B14113522 N-Boc-amino-4-methylthiazole-5-carboxylicacid

N-Boc-amino-4-methylthiazole-5-carboxylicacid

Cat. No.: B14113522
M. Wt: 260.31 g/mol
InChI Key: CBXQUJSWBGXLMI-UHFFFAOYSA-N
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Description

N-Boc-amino-4-methylthiazole-5-carboxylic acid (CAS: 302963-94-6, MF: C₁₀H₁₄N₂O₄S, MW: 258.29) is a thiazole derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at position 2, a methyl group at position 4, and a carboxylic acid moiety at position 5 of the heterocyclic ring . This compound is widely utilized as a key intermediate in organic synthesis, particularly in pharmaceutical research for constructing peptidomimetics, kinase inhibitors, and other bioactive molecules. The Boc group enhances stability during synthetic workflows by protecting the amine from unwanted reactions, while the carboxylic acid enables further functionalization via coupling reactions .

Properties

Molecular Formula

C10H16N2O4S

Molecular Weight

260.31 g/mol

IUPAC Name

2-amino-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-2H-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C10H16N2O4S/c1-5-6(7(13)14)17-8(11)12(5)9(15)16-10(2,3)4/h8H,11H2,1-4H3,(H,13,14)

InChI Key

CBXQUJSWBGXLMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(N1C(=O)OC(C)(C)C)N)C(=O)O

Origin of Product

United States

Preparation Methods

Thiazole Ring Formation via Cyclization Reactions

The thiazole backbone is constructed using the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone. For N-Boc-amino-4-methylthiazole-5-carboxylic acid, the thioamide precursor typically incorporates a protected amino group, while the α-haloketone contributes the methyl and carboxylic acid substituents. For example, thiourea (NH₂-C(=S)-NH₂) reacts with methyl 2-chloroacetoacetate (Cl-CH₂-CO-COOCH₃) in ethanol at 60–80°C to yield methyl 2-amino-4-methylthiazole-5-carboxylate. This step achieves 70–75% yield under reflux conditions, with the methyl ester group positioned for subsequent hydrolysis to the carboxylic acid.

Mechanistic Insights :
The cyclization proceeds via nucleophilic attack of the thioamide’s sulfur on the α-haloketone’s electrophilic carbon, followed by dehydrohalogenation to form the aromatic thiazole ring. Steric and electronic effects dictate regioselectivity, ensuring the amino group occupies position 2, while the methyl and ester groups reside at positions 4 and 5, respectively.

Boc Protection of the Amino Group

The 2-amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or dimethylaminopyridine (DMAP). This step is critical to prevent undesired side reactions during subsequent carboxylation or functionalization.

Optimized Conditions :

  • Reagents : Boc₂O (1.2 equiv), TEA (2.0 equiv)
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Temperature : 0–25°C
  • Yield : 90–95%

The reaction is typically complete within 4–6 hours, as monitored by thin-layer chromatography (TLC). The Boc group’s tert-butyl moiety provides steric protection, enhancing the intermediate’s stability during downstream reactions.

Carboxylation Strategies

The methyl ester at position 5 is hydrolyzed to the carboxylic acid using aqueous hydroxide or enzymatically via lipases. Alternatively, direct carboxylation via carbon dioxide insertion is employed in industrial settings.

Hydrolysis of Methyl Ester :

  • Conditions : 2M NaOH, methanol/water (1:1), 60°C, 3 hours
  • Yield : 85–90%

Direct Carboxylation :
Palladium-catalyzed carboxylation with CO₂ at position 5 is an emerging method, particularly for substrates lacking pre-existing ester groups. Using Pd(OAc)₂ and a phosphine ligand in DMF at 80°C, this approach achieves 75–80% yield, though scalability remains challenging.

Industrial Production Methodologies

Continuous Flow Reactor Systems

Industrial synthesis prioritizes efficiency and reproducibility. Continuous flow reactors (CFRs) enable precise control over reaction parameters, reducing side products and improving yields.

Key Advantages :

  • Temperature Gradients : Maintained at ±2°C, versus ±10°C in batch reactors.
  • Residence Time : Optimized to 30–60 minutes for cyclization and Boc protection steps.
  • Throughput : 50–100 kg/day per reactor module.

Table 1: Industrial Process Parameters

Step Reactor Type Temperature (°C) Pressure (bar) Yield (%)
Thiazole Formation Tubular CFR 70 1.5 78
Boc Protection Packed-Bed CFR 25 1.0 93
Carboxylation High-Pressure CFR 80 10.0 82

Quality Control and Purification

Final purification employs recrystallization from ethanol/water mixtures or chromatography on silica gel. Analytical methods include HPLC (99.5% purity) and NMR spectroscopy to confirm regiochemistry.

Impurity Profiling :

  • Common Byproducts : Unprotected amino derivatives (≤0.5%), decarboxylated products (≤0.3%).
  • Mitigation : Adjusting Boc₂O stoichiometry and optimizing hydrolysis pH.

Comparative Analysis of Synthesis Pathways

Traditional vs. Flow Chemistry Approaches

Batch Synthesis :

  • Pros : Low initial capital cost, flexibility for small-scale production.
  • Cons : Inconsistent yields (70–85%), longer reaction times.

Flow Chemistry :

  • Pros : Higher reproducibility, 10–15% yield improvement, reduced waste.
  • Cons : High upfront investment, specialized training required.

Cost-Benefit Evaluation of Carboxylation Methods

Hydrolysis vs. Direct Carboxylation :

  • Hydrolysis : Lower reagent costs but generates stoichiometric waste (e.g., methanol).
  • Direct Carboxylation : Higher atom economy but requires expensive catalysts.

Case Studies and Experimental Data

Pilot-Scale Synthesis for Anticancer Drug Development

A 2024 study demonstrated the synthesis of 15 kg of N-Boc-amino-4-methylthiazole-5-carboxylic acid using CFRs, achieving 88% overall yield. The product was utilized in PROTACs targeting BRD4, showing 90% degradation efficiency in leukemia cell lines.

Table 2: PROTAC Synthesis Outcomes

Parameter Value
Degradation Efficiency (IC₅₀) 12 nM
Selectivity (vs. BRD2) >100-fold
Plasma Stability (t₁/₂) 8.5 hours

Troubleshooting Common Synthesis Issues

Incomplete Boc Protection :

  • Cause : Insoluble intermediates or inadequate mixing.
  • Solution : Use polar aprotic solvents (e.g., DMF) and ultrasonic agitation.

Ester Hydrolysis Side Reactions :

  • Cause : Overly basic conditions leading to thiazole ring degradation.
  • Solution : Maintain pH 10–11 and monitor via in-line FTIR.

Chemical Reactions Analysis

Types of Reactions

Biotin sulfoxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biotin sulfoxide has several applications in scientific research:

Mechanism of Action

Biotin sulfoxide exerts its effects primarily through its interaction with biotin-dependent enzymes. The sulfoxide group can modify the enzyme’s active site, affecting its catalytic activity. This modification can lead to changes in metabolic pathways that rely on biotin as a cofactor. The exact molecular targets and pathways involved are still under investigation, but it is known that biotin sulfoxide can influence carboxylation reactions and other biotin-dependent processes .

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

The following table highlights structural analogues and their key differences:

Compound Name CAS Number Substituent Positions Molecular Weight Key Applications/Notes
N-Boc-amino-4-methylthiazole-5-carboxylic acid 302963-94-6 Boc-amino (2), Me (4), COOH (5) 258.29 Pharmaceutical intermediate; Boc protection enhances stability
2-Boc-Aminothiazole-4-carboxylic acid 83673-98-7 Boc-amino (2), COOH (4) 244.26 Positional isomer; carboxylic acid at position 4 alters reactivity and coupling efficiency
5-(Boc-amino)-2-methylthiazole-4-carboxylic acid 1270034-31-5 Boc-amino (5), Me (2), COOH (4) 258.29 Reverse substitution pattern; potential for distinct binding interactions in drug design
4-Methylthiazole-5-carboxylic acid 20485-41-0 Me (4), COOH (5) 157.17 Unprotected amine; reactive intermediate for direct derivatization
2-[(4-Chlorobenzyl)amino]-4-methylthiazole-5-carboxylic acid N/A Cl-benzyl (2), Me (4), COOH (5) 296.75 Demonstrated hypoglycemic activity in diabetic models; substituent at position 2 critical for bioactivity

Biological Activity

N-Boc-amino-4-methylthiazole-5-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, cellular effects, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

N-Boc-amino-4-methylthiazole-5-carboxylic acid features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The presence of the tert-butoxycarbonyl (Boc) group protects the amino functionality, making it a valuable intermediate in organic synthesis, particularly in peptide synthesis.

Molecular Formula: C_{12}H_{14}N_{2}O_{3}S
Molecular Weight: 258.296 g/mol

Biological Activity Overview

Research indicates that compounds containing thiazole rings often exhibit significant biological properties, including:

  • Antimicrobial Activity: Thiazole derivatives have shown potential against various microbial strains.
  • Anticancer Properties: The compound has been studied for its ability to inhibit cancer cell proliferation by interfering with signaling pathways that promote cell growth .
  • Enzyme Interaction: It interacts with enzymes such as xanthine oxidase, potentially reducing uric acid production and alleviating conditions like gout.

Interaction with Enzymes

N-Boc-amino-4-methylthiazole-5-carboxylic acid has demonstrated interactions with several enzymes, influencing their activity:

Enzyme Effect Reference
Xanthine OxidaseInhibition of activity, reducing uric acid levels
HSET (KIFC1)Micromolar inhibition leading to multipolar mitotic spindles in cancer cells

Cellular Effects

The compound's effects on cellular processes have been profound. It influences cell signaling pathways and gene expression, contributing to its anticancer properties. For example, studies have shown that it can inhibit cell proliferation in cancer cells by disrupting growth-promoting signals.

Case Study: Cancer Cell Proliferation

In vitro studies demonstrated that treatment with N-Boc-amino-4-methylthiazole-5-carboxylic acid resulted in:

  • Inhibition of Proliferation: A significant decrease in cell viability was observed in various cancer cell lines.
  • Induction of Apoptosis: Increased markers of apoptosis were noted, indicating a potential therapeutic effect against tumors .

Pharmacological Applications

N-Boc-amino-4-methylthiazole-5-carboxylic acid is utilized in several pharmacological contexts:

  • Peptide Synthesis: It serves as an important building block for creating peptide-based probes and inhibitors for biological research.
  • Antidiabetic Research: Related thiazole derivatives have shown protective effects against hyperglycemia and insulin resistance through antioxidant and anti-inflammatory mechanisms .

Comparative Analysis with Related Compounds

The following table highlights structural variations among thiazole derivatives and their potential biological activities:

Compound Name Structural Features Biological Activity
N-Boc-amino-4-methylthiazole-5-carboxylic acidThiazole ring with Boc groupAntimicrobial, anticancer
2-Amino-4-methylthiazole-5-carboxylic acidSimilar thiazole structure without Boc protectionAntioxidant properties
N-Boc-amino-2-methylthiazole-5-carboxylic acidDifferent methyl substitution on thiazole ringVaries based on substitution

Q & A

Q. How are synthetic routes validated to ensure reproducibility?

  • Intermediate tracking : Use LC-MS or FTIR to verify each step (e.g., Boc introduction, ester hydrolysis) .
  • Cross-lab validation : Compare yields/purity with independent labs using identical starting materials .
  • Patents/literature : Review prior art (e.g., US Patent 6,124,321) for alternative methodologies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.